Xestodecalactone B

Description

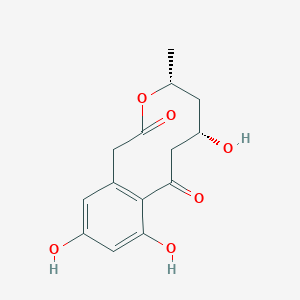

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16O6 |

|---|---|

Molecular Weight |

280.27 g/mol |

IUPAC Name |

(4R,6S)-6,9,11-trihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-3-benzoxecine-2,8-dione |

InChI |

InChI=1S/C14H16O6/c1-7-2-9(15)5-11(17)14-8(4-13(19)20-7)3-10(16)6-12(14)18/h3,6-7,9,15-16,18H,2,4-5H2,1H3/t7-,9+/m1/s1 |

InChI Key |

OESLECARYLNMSC-APPZFPTMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O |

Canonical SMILES |

CC1CC(CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O |

Synonyms |

xestodecalactone B |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Xestodecalactone B

Methodologies for Extraction and Purification from Fungal and Sponge Cultures

Xestodecalactone B, along with its analogs Xestodecalactone A and C, was first isolated from fungal isolates of Penicillium cf. montanense. nih.govacs.orgresearchgate.netscilit.com This fungus was obtained from the marine sponge Xestospongia exigua, collected from the Bali Sea in Indonesia. nih.govacs.orgresearchgate.netscilit.com The initial extraction process involves the cultivation of the fungal strain in a suitable liquid medium, such as Wickerham medium, or on a solid rice medium. researchgate.netuni-duesseldorf.de

The culture filtrates are the primary source from which the xestodecalactones are extracted. nih.govacs.orgresearchgate.netscilit.com A common method for extraction is the use of organic solvents. nih.gov The culture filtrate is typically partitioned with a solvent like ethyl acetate (B1210297) to separate the organic-soluble metabolites, including this compound, from the aqueous medium. researchgate.net

Following the initial extraction, a series of chromatographic techniques are employed for purification. High-Performance Liquid Chromatography (HPLC) is a crucial tool in this process, often used in conjunction with other methods to isolate the individual xestodecalactones from the crude extract. nih.govacs.orgresearchgate.netscilit.com The purification process can be guided by online analytical techniques that provide real-time data on the compounds being separated.

Advanced Spectroscopic and Spectrometric Techniques for Structure Determination

The determination of the intricate structure of this compound relies on a combination of advanced spectroscopic and spectrometric methods. nih.govacs.orgresearchgate.netscilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized. nih.govacs.orgresearchgate.netscilit.com

¹H NMR: Provides information about the different types of protons in the molecule and their chemical environments.

¹³C NMR: Reveals the number and types of carbon atoms present.

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations, identifying adjacent protons in the molecular structure. nih.govacs.orgresearchgate.netscilit.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Helps to determine the spatial proximity of protons, which is crucial for understanding the molecule's three-dimensional conformation. nih.govacs.orgresearchgate.netscilit.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds apart), which is vital for connecting different structural fragments. nih.govacs.orgresearchgate.netscilit.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

These NMR techniques, used in concert, allow for the piecing together of the complete connectivity of atoms within the this compound molecule. nih.govacs.orgresearchgate.netscilit.com

Mass Spectrometry (MS/MS, EIMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

EIMS (Electron Ionization Mass Spectrometry): This technique provides a fragmentation pattern of the molecule, which can offer valuable clues about its structure. nih.govacs.orgresearchgate.netscilit.com

ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): This soft ionization technique is particularly useful for determining the accurate molecular weight and for obtaining fragmentation data that helps in the structural elucidation. nih.govacs.orgresearchgate.netscilit.com High-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula with high precision.

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is instrumental in determining the absolute stereochemistry of chiral centers within a molecule. wikipedia.org For this compound, CD spectroscopy was used to gain insights into its chiral nature. nih.govacs.orgresearchgate.netscilit.com However, the conformational flexibility of the xestodecalactones made quantum chemical calculations of the CD spectra challenging. nih.govacs.orgresearchgate.net

Determination and Revision of Stereochemical Configuration

The initial structural elucidation of this compound determined its planar structure and relative stereochemistry. However, establishing the absolute configuration of its stereocenters required further investigation, including total synthesis and derivatization strategies. The absolute configurations of Xestodecalactones B and C were ultimately determined through asymmetric total syntheses, which also led to the suggestion that the originally assigned structures for these two compounds should be interchanged. researchgate.net

Chemical Derivatization Strategies for Stereochemical Assignment

Chemical derivatization is a technique used to convert a molecule into a new compound (a derivative) with properties that are more amenable to a particular analytical method. In the context of stereochemistry, chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and can be distinguished by techniques like NMR spectroscopy or chromatography. wikipedia.org

Application of Chiroptical Methods for Absolute Configuration Elucidation

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a chiral molecule like this compound is a critical step in its complete structural characterization. researchgate.net Chiroptical spectroscopic methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are powerful, non-destructive tools for this purpose. researchgate.netdeepdyve.com

For the xestodecalactones, online and offline Circular Dichroism (CD) spectroscopy was employed. acs.orgnih.gov However, assigning the absolute configuration proved to be challenging. nih.govscilit.com Attempts to use quantum chemical calculations to predict the CD spectra were complicated by the significant conformational flexibility of the 10-membered macrolide ring. nih.govscilit.com The presence of multiple low-energy conformations can lead to a complex CD spectrum that is difficult to interpret and match with a single calculated spectrum for a proposed absolute configuration. nih.gov

This initial difficulty highlights a common challenge in the stereochemical analysis of flexible macrocycles. The definitive assignment often requires a combination of spectroscopic data and chemical synthesis. In the case of this compound and C, subsequent work involving a convergent chiral pool-based total synthesis led to a crucial revision of their initially assigned absolute configurations. ncl.res.inbenthamscience.com The synthetic and spectroscopic studies demonstrated that the structures previously assigned to this compound and C should be interchanged. researchgate.netncl.res.in This revision underscores the importance of total synthesis as an ultimate proof of structure and absolute configuration for complex natural products. researchgate.net

X-ray Crystallography in Related Decalactone Structures (if applicable by analogy from search results)

While specific X-ray crystallographic data for this compound is not reported in the primary isolation literature, this technique remains the "gold standard" for the unambiguous determination of the three-dimensional atomic structure of a molecule, including its absolute configuration. nih.govmdpi.com The method involves irradiating a single, high-quality crystal of a compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern provides a three-dimensional map of electron density within the crystal, from which the precise positions of atoms and their bonding relationships can be determined. researchgate.net

For many complex natural products, particularly macrolides, X-ray crystallography has been instrumental. nih.govmdpi.com It has been used to reveal the binding modes of macrolide antibiotics to their ribosomal targets and to determine the absolute configuration of numerous 12-, 14-, and 16-membered macrolide compounds. mdpi.com

Biosynthetic Investigations of Xestodecalactone B

Proposed Polyketide Biosynthetic Pathways for Xestodecalactone B

The biosynthesis of resorcinolic macrolides like this compound is understood to proceed through a polyketide synthase (PKS) pathway. nih.gov Polyketides are assembled in a manner analogous to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units. mdpi.comwikipedia.org

The biosynthesis of this compound is proposed to begin with a starter unit, likely acetyl-CoA, followed by the sequential addition of several extender units, which are typically malonyl-CoA derived from acetate (B1210297). nih.gov This chain-building process is catalyzed by a large, multifunctional enzyme known as a polyketide synthase. The growing polyketide chain undergoes a series of selective reduction steps to create the specific pattern of hydroxyl and alkyl functionalities along the aliphatic portion of the molecule.

Following the assembly of the linear polyketide chain, the molecule undergoes a crucial intramolecular cyclization reaction. This involves an aldol (B89426) condensation to form the aromatic resorcinol (B1680541) ring, followed by a macrolactonization event where the terminal carboxyl group forms an ester bond with a distal hydroxyl group on the chain, closing the 10-membered macrolide ring characteristic of this compound. acs.orgnih.gov While the precise enzymatic steps for this compound have not been fully elucidated, this general pathway is well-supported by extensive studies on related resorcinolic macrolides. nih.gov

Precursor Feeding Studies and Isotopic Labeling in Biosynthesis Research

A cornerstone of biosynthetic research is the use of isotopic labeling and precursor feeding experiments. beilstein-journals.orgkit.edu This powerful technique allows researchers to trace the metabolic journey of simple molecules as they are incorporated into a complex final structure. kit.edu The general methodology involves supplying a culture of the producing organism with a precursor molecule enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). beilstein-journals.orgnih.gov

For a polyketide like this compound, the producing fungus would be fed isotopically labeled acetate (e.g., [1-¹³C]acetate or [¹³C₂]acetate). nih.govnih.gov The fungus takes up this labeled precursor and utilizes it in its metabolic pathways, including the PKS pathway. The resulting this compound molecules will contain the ¹³C isotope at specific positions in their carbon skeleton. nih.gov

After isolation of the labeled natural product, its structure is analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). beilstein-journals.orgnih.gov By identifying which carbon atoms in the this compound structure are enriched with ¹³C, scientists can definitively confirm that acetate is the building block and map the precise pattern of its incorporation, validating the proposed biosynthetic pathway. nih.govnih.gov While specific labeling studies exclusively for this compound are not widely published, early feeding experiments on the related macrolide zearalenone (B1683625) confirmed its carbon atoms are derived from acetate. nih.gov

Enzymatic Systems and Key Biosynthetic Genes (PKS-related)

The enzymatic machinery responsible for constructing polyketides are polyketide synthases (PKSs). mdpi.comwikipedia.org In fungi, these are typically Type I PKSs, which are large, multi-domain proteins where each domain performs a specific catalytic step. nih.govmdpi.com The biosynthesis of many fungal resorcinolic macrolides involves a sophisticated collaboration between two different Type I PKS enzymes: a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). nih.gov

The hrPKS is responsible for generating the long, flexible aliphatic portion of the molecule, performing multiple rounds of condensation and reduction. The nrPKS takes over to add the final acetate units and catalyzes the intramolecular aldol condensation that forms the stable aromatic resorcinol ring, without performing reductive steps on this portion. nih.gov The entire polyketide chain remains tethered to an acyl carrier protein (ACP) domain throughout this process, being passed between the catalytic domains in an assembly-line fashion. mdpi.com The final step, the release and cyclization of the macrolactone, is typically catalyzed by a terminal thioesterase (TE) domain. wikipedia.org

The specific structure of this compound is dictated by the precise genetic blueprint of its PKS genes, which determines the number of extender units, the degree of reduction at each step, and the final cyclization pattern. nih.gov

Table 1: Key Enzymatic Domains in Fungal Type I PKS Systems This table is interactive. You can sort and filter the data.

| Domain | Abbreviation | Function |

|---|---|---|

| Acyltransferase | AT | Selects the appropriate starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units and loads them onto the ACP domain. |

| Ketosynthase | KS | Catalyzes the core carbon-carbon bond-forming reaction (Claisen condensation) to extend the polyketide chain. |

| Acyl Carrier Protein | ACP | Covalently binds the growing polyketide chain via a phosphopantetheine arm and shuttles it between other catalytic domains. |

| Ketoreductase | KR | Optional: Reduces a β-keto group to a secondary alcohol. |

| Dehydratase | DH | Optional: Eliminates a water molecule from a β-hydroxy group to form a double bond. |

| Enoyl Reductase | ER | Optional: Reduces a carbon-carbon double bond to a saturated single bond. |

| Thioesterase | TE | Catalyzes the final release of the completed polyketide chain from the ACP, often coupled with intramolecular cyclization (macrolactonization). |

Comparative Biosynthesis with Other Resorcinolic Macrolides

The biosynthetic pathway leading to this compound shares significant similarities with those of other well-known resorcinolic macrolides, such as the 14-membered zearalenone and radicicol. nih.gov These compounds, despite being produced by different fungal species, are all assembled via similar PKS pathways, highlighting a conserved evolutionary strategy for generating this class of molecules. nih.gov

The primary differences in their biosynthesis, which lead to their structural diversity, arise from:

PKS Programming: The number of acetate/malonate units incorporated determines the length of the polyketide chain and the final ring size (e.g., 10-membered for xestodecalactones, 14-membered for zearalenone). nih.gov

Reduction Patterns: The presence and activity of reductive domains (KR, DH, ER) within the PKS modules dictate the oxidation state at various positions along the aliphatic chain. nih.gov

Post-PKS Modifications: After the core macrolide is formed, other "tailoring" enzymes can introduce further modifications, such as hydroxylation, epoxidation, or chlorination (as seen in radicicol), to create the final natural product. nih.gov

The study of zearalenone biosynthesis, for instance, has provided a robust model for understanding how a highly reducing PKS and a non-reducing PKS can work in tandem. nih.gov This comparative approach allows researchers to infer the likely biosynthetic route for less-studied compounds like this compound based on the well-established pathways of its structural relatives.

Table 2: Comparative Biosynthetic Features of Resorcinolic Macrolides This table is interactive. You can sort and filter the data.

| Feature | This compound | Zearalenone | Radicicol |

|---|---|---|---|

| Producing Organism | Penicillium cf. montanense | Gibberella sp. | Pochonia chlamydosporia |

| Macrolide Ring Size | 10-membered | 14-membered | 14-membered |

| Core Building Blocks | Acetate | Acetate | Acetate |

| PKS System Type | Proposed Type I (hrPKS + nrPKS) | Proven Type I (hrPKS + nrPKS) | Proven Type I (hrPKS + nrPKS) |

| Key Post-PKS Steps | None widely reported | Reduction of ketone | Epoxidation, Chlorination |

Total Synthesis and Synthetic Approaches to Xestodecalactone B and Analogues

Strategic Design in the Total Synthesis of Xestodecalactone B

A prominent strategy in the synthesis of this compound is the use of a convergent chiral pool approach. ncl.res.inresearchgate.net This method utilizes readily available chiral molecules from nature, such as carbohydrates, as starting materials to establish the required stereocenters in the target molecule. ncl.res.inbccollegeasansol.ac.in In 2012, a total synthesis of this compound and C was reported based on a carbohydrate-derived chiral pool. nih.govncl.res.in This approach is considered convergent because the chiral side-chain and the aromatic portion are prepared separately before being linked together. researchgate.netresearchgate.net A key advantage of this strategy is the securement of absolute stereochemistry from the outset, inherited from the chiral starting material. bccollegeasansol.ac.in The final macrocycle is typically formed via an intramolecular acylation reaction. ncl.res.inresearchgate.net

Asymmetric synthesis provides an alternative to the chiral pool approach, creating the desired stereochemistry from achiral or prochiral precursors. slideshare.netuwindsor.ca The first asymmetric total syntheses of this compound and C were achieved in 10 steps, efficiently establishing the absolute configuration of the molecule. acs.orgnih.gov A critical step in this synthesis was the use of an Evans oxazolidinone-mediated syn-aldol condensation. nih.govacs.orgnih.gov This powerful method allows for the highly diastereoselective formation of a carbon-carbon bond while setting the stereochemistry at the C-9 position, a key chiral center in the this compound structure. acs.orgnih.gov The use of such chiral auxiliaries is a cornerstone of modern asymmetric synthesis, guiding the reaction to form one specific stereoisomer preferentially. slideshare.net

The formation of the 10-membered macrocyclic lactone ring is a critical and often challenging step in the synthesis of this compound. snnu.edu.cn This ring-closing reaction, known as macrolactonization, involves an intramolecular esterification of a seco-acid precursor. tandfonline.com Several methods have been employed for this transformation in the synthesis of xestodecalactones and related macrolides.

One of the key strategies is intramolecular acylation, often under Friedel-Crafts conditions, which forms the ester linkage while simultaneously attaching the side chain to the aromatic ring. acs.orgnih.gov Another widely used method is the Yamaguchi macrolactonization, which was successfully applied in the synthesis of the analogue (+)-Xestodecalactone A. tandfonline.comnih.gov

Oligomerization: The intermolecular reaction between seco-acid molecules can compete with the desired intramolecular cyclization, leading to the formation of dimers and higher-order oligomers, especially at high concentrations. snnu.edu.cn

Unfavorable Conformations: The linear seco-acid precursor must adopt a specific conformation to allow the reactive ends—the carboxylic acid and the alcohol—to come into proximity for ring closure. Unfavorable energetics or steric hindrance can make this difficult. acs.org

Isomerization: For substrates containing sensitive functional groups, such as conjugated double bonds, the reaction conditions for macrolactonization can sometimes cause unwanted isomerization, leading to a mixture of products. acs.org

To overcome these challenges, reactions are often performed under high-dilution conditions to favor the intramolecular pathway. snnu.edu.cn The choice of activating agent and reaction conditions is also crucial to ensure high yields and prevent side reactions. snnu.edu.cnacs.org

| Strategy | Description | Key Features | Associated Compounds |

| Convergent Chiral Pool | Utilizes naturally occurring chiral molecules (e.g., carbohydrates) as starting materials. ncl.res.inresearchgate.net | Independent synthesis of fragments; stereochemistry is set early. ncl.res.inbccollegeasansol.ac.in | This compound, C nih.govncl.res.in |

| Asymmetric Synthesis | Creates stereocenters from achiral precursors using chiral auxiliaries or catalysts. slideshare.net | Evans oxazolidinone-mediated aldol (B89426) condensation to control C-9 stereochemistry. acs.orgnih.gov | This compound, C acs.orgnih.gov |

| Macrolactonization | Intramolecular cyclization of a linear seco-acid to form the macrocyclic lactone. tandfonline.com | Key ring-closing step; methods include intramolecular acylation and Yamaguchi protocol. acs.orgtandfonline.com | This compound, A acs.orgtandfonline.com |

Asymmetric Synthetic Methodologies

Key Reactions and Building Blocks in this compound Synthesis

The construction of this compound and its analogues relies on a set of key reactions to form the carbon skeleton and introduce the necessary functionality. These reactions are enabled by carefully chosen chemical building blocks that serve as the foundational units for the synthesis. whiterose.ac.ukossila.com

Intramolecular acylation is arguably the most critical reaction in many synthetic routes to this compound and its diastereomer, Xestodecalactone C. ncl.res.inacs.org This reaction serves the dual purpose of closing the macrocyclic ring and forming the aromatic ester linkage in a single step. researchgate.net Specifically, an intramolecular Friedel-Crafts acylation is often employed, where the carboxylic acid at the end of the aliphatic side chain is activated and then attacks the electron-rich dihydroxybenzene ring to form the lactone. researchgate.netresearchgate.netbenthamdirect.com This strategy has been highlighted as a key step in both chiral pool syntheses and asymmetric approaches, demonstrating its versatility and importance in constructing the core structure of these macrolides. ncl.res.innih.govresearchgate.net

While not directly reported for the synthesis of this compound itself, the Diels-Alder cycloaddition is a powerful strategy employed in the synthesis of the related analogue, Xestodecalactone A. nih.govresearchgate.net This [4+2] cycloaddition reaction is used to rapidly construct the resorcylic acid scaffold, which is the aromatic core of the molecule. researchgate.netcapes.gov.brnih.gov In a reported synthesis of Xestodecalactone A, the strategy relied on an "ynoate" dienophile reacting with a suitable diene. researchgate.netcapes.gov.br The Diels-Alder reaction's ability to form a six-membered ring with control over regiochemistry and stereochemistry makes it a highly efficient method for assembling complex cyclic systems from simpler precursors. nih.gov Its application in the synthesis of Xestodecalactone A highlights its utility in the broader family of resorcylic acid lactones. nih.govresearchgate.net

| Reaction / Building Block | Role in Synthesis | Target Compound(s) |

| Intramolecular Friedel-Crafts Acylation | Key macrolactonization step to form the 10-membered ring. acs.orgresearchgate.net | This compound, C ncl.res.inacs.orgresearchgate.net |

| Diels-Alder Cycloaddition | Rapidly assembles the resorcylic acid aromatic core. researchgate.netcapes.gov.br | Xestodecalactone A nih.govnih.gov |

| Evans Aldol Condensation | Establishes the C-9 stereocenter with high diastereoselectivity. acs.orgnih.gov | This compound, C nih.govacs.org |

| Chiral Propylene Oxide | A common chiral pool starting material for the aliphatic side chain. nih.govbenthamdirect.com | Xestodecalactone A, C nih.govbenthamdirect.comresearchgate.net |

| 3,5-Dihydroxyphenylacetic acid | A building block for the aromatic portion of the macrolide. tandfonline.comnih.gov | Xestodecalactone A tandfonline.comnih.gov |

| Evans Oxazolidinone | A chiral auxiliary used to direct asymmetric reactions. acs.orgnih.gov | This compound, C acs.orgnih.gov |

Stereoselective Transformations (e.g., Sharpless Epoxidation)

The construction of a molecule with multiple stereocenters, such as this compound, necessitates the use of highly controlled, stereoselective reactions to ensure the correct three-dimensional arrangement of atoms. While the Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis and has been employed in the synthesis of the related Xestodecalactone C researchgate.netbenthamdirect.com, the reported total syntheses of this compound have utilized other powerful stereoselective methods.

In the first asymmetric total synthesis of this compound, accomplished by Liang, Pan, and their team, the crucial C-9 configuration was established using an Evans oxazolidinone-mediated syn-aldol condensation. nih.govacs.org This method is renowned for its high degree of stereocontrol in forming carbon-carbon bonds, predictably setting two adjacent stereocenters.

Another significant contribution came from Pal, Gurjar, and Rahaman, who utilized a convergent chiral pool approach. nih.govncl-india.orgeurekaselect.com This strategy begins with a readily available, enantiomerically pure starting material, in this case, a carbohydrate, from which the stereocenters of the target molecule are derived. ncl-india.orgeurekaselect.com This synthesis was pivotal as it led to a revision of the absolute configuration of this compound. nih.govncl-india.orgeurekaselect.com

Other stereoselective methods that are prominent in the synthesis of the broader nonanolide family, and thus relevant to strategies for this compound, include Brown's asymmetric allylation, Prins cyclization, and various stereoselective reduction techniques. acs.orgresearchgate.net For instance, the synthesis of Xestodecalactone C has been achieved via a LiAlH(4)/LiI-mediated syn-stereoselective 1,3-asymmetric reduction. researchgate.net These varied approaches highlight the diverse toolkit available to synthetic chemists for tackling the stereochemical challenges posed by this class of macrolides.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of a biologically active natural product is a critical step in exploring its therapeutic potential and understanding its mode of action. While the primary focus has been on the total synthesis of the natural product itself, the developed synthetic routes provide a foundation for creating structural variants of this compound. The approach used to create analogues for the related Xestodecalactone C, for example, is considered readily adaptable for producing a library of compounds for biological evaluation. researchgate.netbenthamdirect.com

Design Principles for Structural Modification

The design of derivatives of a complex natural product like this compound is guided by principles of medicinal chemistry, primarily through the lens of structure-activity relationship (SAR) studies. mdpi.com The fundamental goal is to systematically alter parts of the molecular structure to observe the effect on biological activity. Key principles include:

Simplification: The complex structure of a natural product can be simplified to create analogues that are easier to synthesize while retaining the key pharmacophoric elements responsible for biological activity.

Conformational Constraint: The flexibility of the 10-membered macrolide ring can be altered. Introducing different substituents or creating cyclic derivatives can lock the molecule into specific conformations, which may enhance binding to a biological target.

Isosteric Replacement: Replacing certain atoms or groups with others that have similar size and electronic properties can help to fine-tune the molecule's steric and electronic profile, potentially improving its pharmacokinetic properties without losing its biological activity.

These modifications aim to produce analogues with improved potency, greater selectivity for their biological target, and more favorable drug-like properties, such as enhanced solubility or metabolic stability.

Development of Simplified Scaffolds

A key strategy in medicinal chemistry involves identifying the core molecular framework, or scaffold, responsible for a compound's activity and using it as a template for new drug design. nih.gov For complex natural products, developing simplified scaffolds that are more synthetically accessible is a major goal.

For this compound, this could involve:

Truncation: Creating analogues that contain the resorcinolic acid moiety but have a simplified or truncated side chain, helping to determine the minimum structural requirements for activity.

Scaffold Hopping: Replacing the entire macrolide-resorcinol scaffold with a different, simpler core structure that maintains the same three-dimensional arrangement of key functional groups.

Analog Series-Based Scaffolds: This computational and synthetic approach identifies the conserved structural framework within a series of active analogues. nih.gov By synthesizing various compounds based on this shared scaffold, chemists can efficiently explore the chemical space around the natural product to optimize its properties. nih.gov

The development of such simplified scaffolds makes the synthetic process more efficient and cost-effective, facilitating the large-scale production of analogues for extensive biological testing.

Challenges and Future Perspectives in the Chemical Synthesis of this compound

The chemical synthesis of this compound, while successful, is not without its difficulties. These challenges inform the direction of future research in the field.

Challenges:

Stereochemical Control: Although powerful methods exist, achieving high stereoselectivity across multiple stereocenters remains a significant challenge. Each stereocenter adds a layer of complexity to the synthesis.

Macrolactonization: The formation of the 10-membered macrocyclic lactone ring is often a critical and challenging step. These ring-closing reactions can be low-yielding due to competing intermolecular polymerization and the entropic cost of cyclization. The syntheses of Xestodecalactones B and C have typically relied on intramolecular acylation (e.g., Friedel-Crafts type) to achieve this. nih.govacs.orgresearchgate.net

Future Perspectives:

Exploration of Structure-Activity Relationships (SAR): With established synthetic routes, the focus can shift to producing a diverse library of analogues. mdpi.com This will be crucial for detailed SAR studies to identify the key structural features required for the biological activity of this compound and to develop compounds with improved therapeutic potential.

Biocatalysis and Biomimetic Synthesis: Future approaches may look to mimic nature's own synthetic pathways. rroij.com The use of enzymes or enzyme-inspired catalysts could offer highly selective and environmentally friendly methods for constructing the this compound scaffold. rroij.com

Addressing these challenges and exploring these future directions will be pivotal in fully harnessing the chemical and potential therapeutic value of this compound and its analogues.

Molecular Mechanisms of Action and Biological Activity Research of Xestodecalactone B

In Vitro Biological Activity Spectrum

Research into the biological effects of Xestodecalactone B, a 10-membered macrolide isolated from the fungus Penicillium cf. montanense found in the marine sponge Xestospongia exigua, has revealed a specific spectrum of activity. nih.govmdpi.com In vitro studies have primarily focused on its antifungal properties, with less conclusive evidence for other biological effects.

This compound has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Candida albicans. nih.gov Studies have shown that it can inhibit the growth of this yeast at concentrations of 20 µM and higher. nih.gov This finding positions this compound as a compound of interest in the search for new antifungal agents, especially those derived from marine organisms. nih.govscispace.com In contrast, the related compounds Xestodecalactone A and Xestodecalactone C, which were isolated from the same fungal strain, did not exhibit significant activity in the same assays, highlighting the specific nature of this compound's bioactivity.

Table 1: Antifungal Activity of this compound

| Target Pathogen | Effective Concentration | Reference |

|---|

While the broader class of decalactones has been investigated for a range of biological activities, specific data for this compound in areas other than antifungal effects are limited.

Antimicrobial Activity: Investigations into the antibacterial properties of this compound showed that it was inactive against the bacteria Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov This suggests a selective action against fungal pathogens rather than a broad-spectrum antimicrobial effect.

Anticancer and Anti-inflammatory Activity: Although related marine-derived macrolides and other natural products are often explored for anticancer and anti-inflammatory potential, specific studies detailing such activities for this compound are not extensively reported in the current scientific literature. nih.gov General reviews may list it among compounds with potential biological activities, but dedicated experimental validation is not widely available. nih.gov

Enzyme Inhibition: Some fungal macrolides are known to be potent enzyme inhibitors. nih.gov For instance, the related compound sporostatin (B1234169) was identified as a specific inhibitor of epidermal growth factor (EGF) receptor tyrosine kinase. nih.gov However, specific enzyme targets for this compound and characterization of any inhibitory effects have not been documented.

Antifungal Activities against Specific Pathogens (e.g., Candida albicans)

Elucidation of Molecular Targets and Binding Interactions

The precise molecular mechanisms underpinning the biological activity of this compound are not yet fully elucidated. Research into its specific molecular targets and binding interactions is still in a nascent stage.

Currently, there are no specific studies in the available literature that focus on the enzyme inhibitory properties of this compound. Consequently, its molecular targets within enzymatic pathways and its inhibitory potency (such as IC₅₀ values) have not been characterized.

Receptor binding assays are crucial for identifying the interaction of a compound with cellular receptors. merckmillipore.comnih.gov However, to date, no research has been published detailing the use of such assays to investigate the binding of this compound to specific receptor targets.

The primary mechanism for many antifungal agents involves the disruption of the fungal plasma membrane. nih.gov Polyene antifungals, for example, bind to ergosterol, a key component of the fungal membrane, leading to pore formation and cell death. nih.gov While it is plausible that this compound may act via a similar mechanism involving perturbation of the plasma membrane, specific experimental studies to confirm this hypothesis are lacking. Some reviews list this compound among marine-derived compounds that may target the plasma membrane, but direct evidence from cellular assays is not provided. scispace.com Therefore, while membrane disruption is a potential mode of action, it remains an area requiring further investigation.

Receptor Binding Assays (if applicable)

Cellular and Subcellular Modulations Induced by this compound

Research into the cellular and subcellular effects of this compound has primarily highlighted its activity in lower organisms, with some preliminary investigations into its effects on cancer cell lines. The compound, a 10-membered macrolide with a fused 1,3-dihydroxybenzene ring, was isolated from the fungus Penicillium cf. montanense, which is associated with the marine sponge Xestospongia exigua. nih.govresearchgate.net

Effects on Cell Growth and Proliferation in Research Models (e.g., cell lines)

The most consistently reported biological activity of this compound is its antifungal effect. semanticscholar.org Studies have demonstrated its ability to inhibit the growth of the pathogenic yeast Candida albicans. nih.govmdpi.com In one key study, this compound at a concentration of 20 μM produced a 7-mm inhibition zone against C. albicans. researchgate.net This indicates a clear effect on the growth and proliferation of this fungal research model. In contrast, its sibling compounds, Xestodecalactones A and C, were found to be inactive against C. albicans. researchgate.netmdpi.com

In addition to its antifungal properties, this compound, along with its analogs A and C, has been evaluated for cytotoxicity against human cancer cell lines. The group of compounds exhibited moderate cytotoxic activity against the HCT-116 human colon carcinoma cell line. researchgate.net However, detailed studies focusing on the specific mechanisms of this cytotoxicity, such as the induction of apoptosis or cell cycle arrest, are not extensively detailed in the available literature.

| Research Model | Compound | Observed Effect | Concentration / Details | Reference |

|---|---|---|---|---|

| Candida albicans | This compound | Antifungal activity | 7-mm inhibition zone at 20 μM | researchgate.netresearchgate.net |

| Candida albicans | Xestodecalactone A, C | Inactive | Not specified | researchgate.netmdpi.com |

| HCT-116 (Human Colon Carcinoma) | Xestodecalactones A, B, C | Moderate cytotoxicity | Not specified | researchgate.net |

| Bacillus subtilis | Xestodecalactones A, B, C | Inactive | Not specified | researchgate.net |

| Staphylococcus aureus | Xestodecalactones A, B, C | Inactive | Not specified | researchgate.net |

| Escherichia coli | Xestodecalactones A, B, C | Inactive | Not specified | researchgate.net |

Influence on Specific Cellular Pathways (e.g., signaling networks)

While this compound demonstrates clear biological effects on cell growth, particularly in fungi, the specific cellular and signaling pathways it modulates are not yet well-elucidated in published research. Investigations into its mechanism of action at the molecular level, such as identifying direct protein targets or its influence on signaling cascades like those involved in cell survival or stress response, remain limited.

Some related marine natural products, such as xestospongin C from the same sponge genus, are known to act as potent molecular probes by inhibiting specific cellular components like Ca²+ and K+ currents. epa.gov However, there is currently no evidence to suggest that this compound functions through similar mechanisms. The suppression of key signaling hubs like Nuclear Factor kappaB (NF-κB) is a mechanism for other natural products, but a direct link to this compound has not been established. uni-duesseldorf.denih.gov Further research is required to uncover the precise molecular targets and pathways responsible for the observed antifungal and cytotoxic activities of this compound.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that explores how a molecule's chemical structure influences its biological activity. oncodesign-services.com By systematically modifying parts of a molecule, researchers can identify which structural features are essential for its function, a process that guides the optimization of lead compounds. gardp.org For the xestodecalactone family, preliminary SAR insights can be gathered by comparing the activities of its naturally occurring analogs.

Identification of Pharmacophores and Key Structural Features for Activity

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. plos.orgnih.gov For this compound, key structural features likely contributing to its activity include the 10-membered macrolide lactone ring, the fused dihydroxybenzene moiety, and the specific stereochemistry of its chiral centers.

While experimental determination of the pharmacophore for this compound's antifungal activity is not available, computational studies offer some clues. A molecular docking study investigating its potential against mucormycosis targets identified key interactions. For instance, in docking with the RNA-dependent RNA polymerase, this compound was predicted to form hydrogen bonds with ALA A:91, GLY A:98, and ASP A:84 residues. researchgate.net These interactions suggest that the hydroxyl groups and the lactone's carbonyl oxygen could be crucial pharmacophoric features for binding to certain biological targets.

Correlation of Structural Modifications with Biological Effects

A direct comparison of the known xestodecalactone analogs provides the clearest, albeit basic, SAR data currently available. The primary difference between the active this compound and the inactive Xestodecalactone A and C lies in the side chain attached to the macrolide ring. This suggests that the nature of this side chain is a critical determinant for antifungal activity against C. albicans.

Furthermore, a separate group of analogs, Xestodecalactones D-F, isolated from the fungus Corynespora cassiicola, were reported to have no antibacterial or antifungal activity. researchgate.net Comparing the structures of these different analogs reveals that subtle modifications to the core xestodecalactone scaffold can lead to a complete loss of the observed biological effects, highlighting the specificity of the structural requirements for activity.

| Compound | Key Structural Difference from this compound | Antifungal Activity vs. C. albicans | Reference |

|---|---|---|---|

| Xestodecalactone A | Different side chain on macrolide ring | Inactive | researchgate.netmdpi.com |

| This compound | - (Reference structure) | Active | researchgate.netresearchgate.net |

| Xestodecalactone C | Different side chain on macrolide ring | Inactive | researchgate.netmdpi.com |

| Xestodecalactones D-F | Variations in the macrolide ring and side chain | Inactive | researchgate.net |

Computational Approaches in SAR Analysis

Computational methods are increasingly used to predict and analyze SAR, offering insights that can guide experimental work. wiley.commdpi.com These approaches include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping.

A notable application of computational analysis for this compound is an in silico multitargeted docking study against several protein targets of mucormycosis-causing fungi. researchgate.net In this study, this compound was evaluated for its binding affinity to various enzymes crucial for fungal survival. The study calculated the binding energy of this compound with different targets, providing a quantitative prediction of its potential inhibitory activity. This type of computational screening allows researchers to prioritize compounds and potential targets for further experimental validation, serving as a powerful tool in the early stages of drug discovery.

| Target Protein (Mucormycosis) | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|

| RNA-dependent RNA polymerase | -6.6 | ALA A:91, GLY A:98, ASP A:84 | researchgate.net |

Analytical and Detection Methodologies for Xestodecalactone B in Research

Chromatographic Methods for Separation and Purity Assessment

Chromatography is fundamental to the study of natural products like Xestodecalactone B, enabling its separation from a multitude of other metabolites present in crude extracts. savemyexams.comebsco.com The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and purification of this compound from fungal culture filtrates and sponge extracts. acs.orgresearchgate.net Its utility is demonstrated in the initial discovery of the compound, where online HPLC was coupled with other analytical techniques for real-time structural elucidation. nih.govscilit.com

Research findings indicate that reversed-phase HPLC (RP-HPLC) is particularly effective. In this mode, a nonpolar stationary phase, such as C18 (octadecylsilane), is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile. d-nb.infoscienggj.org this compound, being a moderately polar macrolide, is well-retained and resolved under these conditions. The separation of this compound from its diastereomer, Xestodecalactone C, has been successfully achieved using HPLC, highlighting the resolving power of this method. acs.orgresearchgate.net

Purity assessment of isolated this compound is also performed using HPLC, often with a photodiode array (PDA) detector. sepscience.com A single, symmetrical peak in the chromatogram at the expected retention time is a primary indicator of high purity.

Table 1: Reported HPLC Conditions for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Column Type | Reversed-Phase (RP-18 / C18) | d-nb.infoscienggj.org |

| Mobile Phase | Gradient elution from Water/Methanol (H₂O/MeOH) to 100% Methanol | d-nb.infoscienggj.org |

| Flow Rate | ~2.0 mL/min for semi-preparative scale | d-nb.infoscienggj.org |

| Detection | Photodiode Array (PDA) or UV detector at various wavelengths (e.g., 220, 254, 300, 360 nm) | d-nb.infoscienggj.org |

Direct analysis of this compound by Gas Chromatography (GC) is not commonly reported in the literature. libretexts.orgwikipedia.org GC requires analytes to be volatile and thermally stable, conditions that are generally not met by relatively large and polar macrolides like this compound. savemyexams.com Injecting such compounds into a hot GC inlet would likely lead to thermal decomposition rather than vaporization.

However, GC could be applicable for the analysis of this compound following chemical derivatization. jfda-online.com This process involves converting the polar functional groups (such as hydroxyl groups) into less polar, more volatile derivatives.

Common derivatization strategies that could theoretically be applied include:

Silylation: Reacting the hydroxyl groups with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This procedure decreases the polarity and increases the volatility of the molecule.

Acylation: Converting hydroxyl groups to esters using an acylating agent.

If a suitable derivatization method were developed, GC coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer could be used for quantitative analysis or metabolic profiling. libretexts.org The retention time of the derivatized this compound would be a key identifier. savemyexams.com To date, however, HPLC remains the preferred chromatographic method.

High-Performance Liquid Chromatography (HPLC)

Spectrometric Techniques for Quantification and Identification in Research Samples

Spectrometry provides the means to detect, identify, and quantify this compound, often in tandem with chromatographic separation. mdpi.com These techniques are highly sensitive and specific, making them indispensable for natural product research. researchgate.net

UV/Vis spectroscopy is routinely used as a detection method in HPLC analysis of this compound. d-nb.info The molecule contains a fused 1,3-dihydroxybenzene ring system, which acts as a chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum. Online UV/Vis spectra obtained from an HPLC-PDA system show characteristic absorption maxima that aid in the identification of the compound in a complex mixture. scienggj.org Published data indicate significant absorbance at wavelengths including 254 nm and around 300-360 nm. d-nb.infoscienggj.org While not sufficient for unambiguous identification on its own, the UV spectrum serves as a valuable preliminary characterization tool.

The use of fluorescence detection for the analysis of this compound has not been specifically detailed in primary research literature. Fluorescence is an inherently sensitive detection method that relies on a molecule's ability to absorb light at one wavelength and emit it at a longer wavelength. lclane.netbio-rad.com For this technique to be applicable, a compound must be naturally fluorescent (a fluorophore) or be chemically modified with a fluorescent tag. thermofisher.com

This compound is not known to be strongly fluorescent. However, if a derivatization protocol were established to attach a fluorescent label to the molecule, HPLC with fluorescence detection (HPLC-FLD) could potentially offer a method for ultra-trace quantification, surpassing the sensitivity of standard UV/Vis detection. thermofisher.com

Mass Spectrometry (MS) is a cornerstone technique for the definitive identification and structural elucidation of this compound. acs.orgresearchgate.net It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

In the initial discovery, both online Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and offline Electron Ionization Mass Spectrometry (EIMS) were employed. nih.govscilit.com

LC-MS/MS: This hyphenated technique is the most powerful tool for analyzing this compound in complex samples. bioxpedia.comrsc.org HPLC separates the compound from the matrix, after which it is ionized (e.g., by ESI) and introduced into the mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound, the [M-H]⁻ ion has been reported. d-nb.info Tandem MS (MS/MS) involves selecting this parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.gov This fragmentation pattern provides a structural fingerprint that is highly specific to the compound, enabling confident identification and quantification even at trace levels. epa.gov

GC-MS: Should a derivatization procedure for this compound be established as discussed in section 6.1.2, GC-MS would be a viable analytical approach. nih.govscielo.org.mxmdpi.comekb.eg It combines the high separation efficiency of capillary GC for volatile compounds with the detection power of mass spectrometry. nih.gov This would be particularly useful for metabolite profiling studies where small, volatile derivatives might be generated through biological or chemical processes.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion | Purpose | Source |

|---|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | [M-H]⁻ | Identification and Quantification in liquid samples | acs.orgnih.govd-nb.infowanfangdata.com.cn |

| EIMS | Electron Ionization (EI) | Molecular Ion (M⁺) and characteristic fragments | Structural Elucidation of pure compound | acs.orgnih.govresearchgate.net |

Fluorescence Detection

Development of Advanced Assays for this compound in Complex Biological or Environmental Matrices (excluding clinical samples)

The primary analytical strategy for detecting and quantifying complex organic molecules like this compound from environmental and biological samples involves a combination of sophisticated sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection. chromatographyonline.com

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of this compound from the matrix while minimizing co-extraction of interfering substances. For a complex biological matrix like the tissue of its host sponge, Xestospongia exigua, or the producing fungus, Penicillium cf. montanense, this typically involves homogenization followed by solvent extraction. nih.govmdpi.com Given the polyketide nature of this compound, organic solvents such as ethyl acetate (B1210297) or methanol are commonly employed. nih.govmdpi.com

For environmental samples, the approach varies with the matrix:

Marine Sediments: Extraction often utilizes techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) to enhance recovery from the solid phase.

Seawater: Solid-phase extraction (SPE) is the method of choice for pre-concentrating trace amounts of the analyte from large volumes of water. nih.gov Cartridges packed with reversed-phase sorbents (e.g., C18) are effective at capturing moderately non-polar compounds like this compound.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the cornerstone for the analysis of marine fungal metabolites. nih.govthieme-connect.com A reversed-phase HPLC column would provide the necessary separation of this compound from other co-extracted metabolites.

The detection and quantification are best achieved using tandem mass spectrometry (MS/MS), which offers high sensitivity and selectivity. researchgate.net Operating in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound can be selected, drastically reducing background noise and matrix effects. chromatographyonline.com High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap analyzers, can further confirm the identity of the compound by providing highly accurate mass measurements. nih.gov

Addressing Matrix Effects

A significant hurdle in quantifying analytes in complex matrices is the phenomenon of matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, leading to inaccurate results. chromatographyonline.comchromatographyonline.com Several strategies can be employed to mitigate this:

Advanced Sample Cleanup: Techniques like solid-phase extraction can be optimized to selectively remove interfering compounds.

Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects. It involves synthesizing an isotopically labeled version of this compound (e.g., containing ¹³C or ²H) to be used as an internal standard. nih.gov

Standard Addition: This method involves analyzing the sample multiple times with known amounts of a this compound standard added, allowing for quantification that accounts for matrix effects within that specific sample. chromatographyonline.com

Hypothetical Advanced Assay Parameters

Based on assays developed for similar marine-derived lactones and polyketides, a hypothetical LC-MS/MS method for this compound could be established. nih.govresearchgate.netpnas.org The performance of such an assay would be critical for its application in research. The following table outlines potential parameters and performance metrics for an advanced assay designed for the quantification of this compound in sponge tissue and marine sediment.

| Parameter | Sponge Tissue Homogenate | Marine Sediment | Rationale/Reference Methodology |

|---|---|---|---|

| Extraction Method | Homogenization with Ethyl Acetate | Pressurized Liquid Extraction (PLE) | Standard for fungal metabolites nih.govmdpi.com / Efficient for solid environmental matrices. |

| Cleanup/Concentration | Solid-Phase Extraction (C18) | Solid-Phase Extraction (C18) | Commonly used for lactone purification. nih.gov |

| Analytical Technique | HPLC-MS/MS (MRM) | HPLC-MS/MS (MRM) | High sensitivity and selectivity for trace analysis. researchgate.net |

| Internal Standard | Isotopically Labeled this compound | Isotopically Labeled this compound | Gold standard for matrix effect correction. nih.gov |

| Limit of Detection (LOD) | ~0.1 - 1 ng/g | ~0.05 - 0.5 ng/g | Based on similar polyketide assays. pnas.org |

| Limit of Quantification (LOQ) | ~0.5 - 5 ng/g | ~0.2 - 2 ng/g | Based on similar polyketide assays. pnas.org |

| Recovery | > 85% | > 80% | Typical performance for validated methods. google.com |

| Linearity (R²) | > 0.99 | > 0.99 | Standard requirement for quantitative methods. |

Research Findings from Analogous Compounds

Research on other marine natural products demonstrates the feasibility of such assays. For instance, a study on the seaweed Lobophora variegata successfully used LC-MS to quantify the polyketide-derived macrolide lobophorolide in algal tissues at concentrations as low as 0.1 to 0.2 µg/mL. pnas.org The method involved solvent partitioning, reversed-phase flash column chromatography, and quantification using a standard curve generated with the pure compound. pnas.org Similarly, methods using GC-MS/MS have been developed for the sensitive detection of various lactones in complex matrices like wine, achieving detection limits at the ng/L level after solid-phase extraction. researchgate.net These studies underscore the power of modern analytical techniques to probe the chemical ecology of marine organisms by quantifying key secondary metabolites in their native environments.

The development of a robust and validated assay for this compound is a critical next step to move beyond its initial discovery and explore its ecological significance and biosynthetic regulation within the Xestospongia-Penicillium symbiosis.

Future Research Directions and Unexplored Avenues for Xestodecalactone B

Emerging Synthetic Methodologies and Their Application to Xestodecalactone B and Its Analogues

The synthesis of this compound and its analogues has been an area of active research, driven by the compound's interesting biological activities. Early total syntheses of xestodecalactones B and C were achieved with key steps involving Evans oxazolidinone-mediated syn-aldol condensations and intramolecular acylation to form the macrolide ring. nih.govacs.org These initial routes provided the groundwork for determining the absolute configurations of these natural products. acs.org

More recent synthetic strategies have focused on improving efficiency and convergency. A convergent chiral pool approach has been demonstrated for the total synthesis of xestodecalactones B and C, again utilizing an intramolecular acylation reaction as a key step. ncl.res.in This work also led to the significant finding that the originally assigned structures of this compound and C should be interchanged. ncl.res.inresearchgate.net

Emerging synthetic methodologies hold promise for more efficient and versatile routes to this compound and its analogues. unisi.it Techniques such as photocatalysis, biocatalysis, electro-organic chemistry, and mechanochemistry are being explored for the synthesis of complex molecules. unisi.it These modern methods, coupled with green chemistry principles like atom economy, could lead to more sustainable and efficient syntheses. unisi.it

Furthermore, strategies like intramolecular Friedel-Crafts acylation and Sharpless epoxidation have been employed in the regioselective synthesis of xestodecalactone C, a related macrolide. benthamdirect.comresearchgate.net The application of such methods to this compound could provide rapid access to a variety of analogues for biological evaluation. benthamdirect.com The development of new catalyst systems and the use of computational analysis to predict reaction pathways are also poised to accelerate the synthesis of these complex natural products. hokudai.ac.jp

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

This compound has been identified as a natural compound with a range of potential biological activities, including antifungal, anticancer, and anti-inflammatory effects. ontosight.ai It was originally isolated from the fungus Penicillium cf. montanense, which was found in the marine sponge Xestospongia exigua. nih.govacs.org

The primary reported biological activity of this compound is its antifungal effect against Candida albicans. nih.govresearchgate.netmdpi.com Studies have shown that it can inhibit the growth of this pathogenic yeast at concentrations of 20 µM and higher. researchgate.netnih.govmdpi.com However, the precise molecular mechanism behind this antifungal activity remains an area for deeper investigation.

While the broader class of decalactones has shown promise in inhibiting cancer cell proliferation, specific mechanistic studies on this compound's anticancer properties are still needed. ontosight.ai Similarly, although anti-inflammatory effects are suggested for this class of compounds, the molecular targets and pathways involved in any potential anti-inflammatory action of this compound are yet to be fully elucidated. ontosight.ai

Advanced techniques are required to unravel the molecular mechanisms of this compound. This includes identifying specific molecular targets, which may not always be straightforward. ekb.eg Understanding the structure-activity relationships through the synthesis and testing of analogues will be crucial. benthamdirect.com Modern approaches in medicinal chemistry, such as the creation of hybrid molecules, could also be employed to explore multi-targeting mechanisms and improve properties like solubility and bioavailability. ekb.eg A thorough understanding of the compound's interactions at a molecular level is essential for its future development as a potential therapeutic agent. ontosight.aichemrxiv.org

Exploration of Novel Biological Targets and Cellular Pathways for this compound

While the antifungal activity of this compound against Candida albicans is its most well-documented biological effect, there is significant potential for the discovery of novel biological targets and cellular pathways. nih.govontosight.aimdpi.com The exploration of its effects on other fungal species, as well as on different cell types, could reveal new therapeutic applications.

The initial discovery of xestodecalactones A, B, and C from a marine-derived fungus highlights the rich chemical diversity of natural products from such environments. acs.org These compounds, characterized by a 10-membered macrolide fused to a dihydroxybenzene ring, belong to the dihydroxyphenylacetic acid lactone (DAL) family. nih.govacs.org While this compound showed activity against C. albicans, the other isolated xestodecalactones (A and C) were inactive against the bacteria Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.netmdpi.com This specificity suggests a targeted mode of action that warrants further investigation.

Future research should focus on identifying the specific cellular components that this compound interacts with to exert its antifungal effects. This could involve studies on the fungal cell wall, plasma membrane, or specific enzymes. nih.gov For instance, some antifungal agents work by disrupting the plasma membrane and inducing the production of reactive oxygen species (ROS). researchgate.net Investigating whether this compound employs a similar mechanism could be a fruitful avenue of research.

Furthermore, given the diverse biological activities exhibited by the broader class of resorcinolic macrolides, it is plausible that this compound may have other currently unknown biological targets. nih.gov Techniques such as genetic screening with mutant libraries or affinity chromatography with tagged versions of the molecule could be employed to pull down and identify its binding partners within the cell. Uncovering these novel targets and pathways will be essential for fully understanding the therapeutic potential of this compound.

Interdisciplinary Research Opportunities in Chemical Biology and Natural Products Discovery

The study of this compound presents numerous opportunities for interdisciplinary collaboration, bridging the fields of chemical biology and natural products discovery. The unique and diverse chemical structures found in natural products like this compound make them powerful tools for probing biological systems and serve as a rich source for drug discovery. nih.gov

The process of discovering and developing a natural product into a useful chemical probe or therapeutic agent requires expertise from various disciplines. This includes:

Natural Product Chemistry: For the isolation, purification, and structure elucidation of the compound from its natural source, such as the fungus Penicillium cf. montanense in the case of this compound. acs.org

Synthetic Organic Chemistry: To develop efficient total syntheses and create analogues for structure-activity relationship studies. nih.govbenthamdirect.com

Microbiology and Mycology: To culture the producing organism and to investigate the antifungal properties of the compound. researchgate.netnih.gov

Molecular and Cell Biology: To elucidate the mechanism of action at the molecular level and identify cellular targets. ontosight.ai

Computational Chemistry: To model the interactions of the compound with its targets and to aid in the design of new analogues. hokudai.ac.jp

Such interdisciplinary approaches are crucial for tackling complex scientific challenges and can lead to significant advancements in fields like healthcare. nih.govmdpi.com The collaboration between experimental and computational chemists, for example, can accelerate the process of catalyst development and reaction optimization for the synthesis of complex molecules. hokudai.ac.jp By bringing together researchers with diverse backgrounds and expertise, the full potential of natural products like this compound can be unlocked, leading to new discoveries and innovations. aup.nl

Potential for this compound as a Chemical Probe for Biological Systems

This compound holds potential as a chemical probe to investigate various biological systems, largely due to its specific biological activity and unique chemical structure. ontosight.ai A chemical probe is a small molecule used to study and manipulate biological processes. nih.govmdpi.com The utility of a natural product as a chemical probe is dependent on understanding its mode of action and identifying its cellular targets. mdpi.com

The defined antifungal activity of this compound against Candida albicans suggests it could be used to probe the specific pathways essential for the survival of this fungus. researchgate.net By understanding how this compound inhibits its growth, researchers can gain insights into novel antifungal drug targets.

To be an effective chemical probe, a compound should ideally exhibit high affinity and selectivity for its target. nih.gov While the specific molecular target of this compound is not yet fully elucidated, its inactivity against certain bacteria suggests a degree of selectivity. researchgate.net Further research is needed to identify its direct binding partners and to characterize its on- and off-target effects.

The development of this compound into a robust chemical probe would likely involve the synthesis of modified versions of the molecule. For example, incorporating a reporter tag or a photoreactive group could enable researchers to visualize the compound's localization within cells or to covalently link it to its protein targets for identification. mdpi.com Advanced chemical imaging techniques could then be used to visualize the distribution and interaction of the probe within living biological samples. rsc.org The use of this compound as a chemical probe could, therefore, not only advance our understanding of fungal biology but also provide a valuable tool for the broader chemical biology community. rsc.org

Q & A

Q. What are the primary natural sources of Xestodecalactone B, and what methodological approaches are used for its isolation and purification?

this compound is a fungal secondary metabolite, initially isolated from an unidentified Fungus sp. (strain NP14/NP15) . For isolation, researchers typically employ solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as silica gel column chromatography and HPLC. Critical steps include:

- Bioactivity-guided fractionation to track inhibitory activity against SARS-CoV-2 NSP3 .

- Purity validation via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy .

- Reproducibility : Detailed protocols must be included in the main text or supplementary materials to enable replication .

Q. How is the chemical structure of this compound elucidated, and what spectroscopic techniques are critical for confirming its configuration?

Structural elucidation relies on a combination of:

- 1D/2D NMR (e.g., , , COSY, HMBC) to assign stereochemistry and lactone ring conformation .

- X-ray crystallography for absolute configuration determination, if crystalline derivatives can be obtained .

- Comparative analysis with analogs like Xestodecalactone C to identify functional group differences .

- Data transparency : Raw spectral data should be archived in supplementary files to validate claims .

Advanced Research Questions

Q. What in vitro or in vivo models are appropriate for evaluating the inhibitory activity of this compound against SARS-CoV-2 NSP3, and how should binding affinity assays be designed?

- Model selection : Use recombinant NSP3 protein in surface plasmon resonance (SPR) assays to measure binding kinetics. For cellular efficacy, employ SARS-CoV-2 pseudovirus systems in Vero E6 cells .

- Controls : Include positive controls (e.g., Ritonavir) and negative controls (DMSO vehicle) to validate assay specificity .

- Dose-response curves : Generate IC values using non-linear regression analysis, ensuring triplicate technical replicates to assess variability .

- Data interpretation : Address false positives by applying false discovery rate (FDR) correction for multi-target screening .

Q. How can researchers address contradictions in reported bioactivity data of this compound across different studies?

Contradictions may arise from:

- Source variability : Fungal strain differences (e.g., NP14 vs. other strains) impacting metabolite production .

- Assay conditions : Variations in buffer pH, temperature, or protein purity affecting binding affinity .

- Statistical rigor : Use meta-analysis frameworks to harmonize datasets and identify outliers. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design quality .

- Contradiction matrices : Systematically document experimental parameters (e.g., IC, cell lines) to isolate confounding factors .

Q. What strategies are recommended for optimizing the yield of this compound in fungal fermentation processes while maintaining bioactivity?

- Design of Experiments (DOE) : Use response surface methodology (RSM) to optimize carbon/nitrogen ratios, pH, and aeration in submerged fermentation .

- Metabolic profiling : Monitor secondary metabolite production via LC-MS to correlate yield with bioactivity .

- Scale-down models : Validate small-scale fermentation parameters (e.g., 1 L bioreactors) before scaling up, ensuring consistency in agitation and oxygen transfer rates .

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups in this compound for NSP3 inhibition?

- Analog synthesis : Chemically modify the lactone core or hydroxyl groups and test derivatives in SPR assays .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes of analogs to NSP3’s macrodomain .

- Data integration : Cross-reference in silico predictions with experimental IC values to refine SAR models .

Methodological Considerations

Q. What statistical methods are essential for ensuring reproducibility in bioactivity studies of this compound?

- Power analysis : Predefine sample sizes to avoid underpowered experiments .

- Error propagation : Quantify uncertainties in IC calculations using Monte Carlo simulations .

- Multi-test correction : Apply the Benjamini-Hochberg procedure to control FDR in high-throughput screens .

Q. How should researchers document and archive raw data for this compound studies to meet reproducibility standards?

- Supplementary materials : Include raw NMR spectra, chromatograms, and assay datasets in standardized formats (e.g., .mnova, .csv) .

- Metadata annotation : Detail instrument parameters (e.g., NMR frequency, LC column type) to enable replication .

- Public repositories : Deposit data in platforms like Zenodo or ChEMBL with persistent identifiers .

Tables

Table 1. Key Spectroscopic Data for this compound

| Technique | Parameters | Significance |

|---|---|---|

| NMR | δ 5.21 (d, J=10.2 Hz, H-7) | Confirms lactone ring proton environment |

| HR-ESI-MS | [M+Na] m/z 415.1523 (calc. 415.1518) | Validates molecular formula (CHO) |

| X-ray | P2 space group, R-factor 0.052 | Assigns absolute configuration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.